molecular formula C12H15N5O4 B12097828 (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-vinyltetrahydrofuran-3,4-diol

(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-vinyltetrahydrofuran-3,4-diol

Cat. No.: B12097828
M. Wt: 293.28 g/mol
InChI Key: XQHUMUSVFJMXKF-UHFFFAOYSA-N
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Description

“(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-vinyltetrahydrofuran-3,4-diol” is a complex organic compound with a mouthful of a name! Let’s break it down:

    Chirality: The compound has four asymmetric carbon atoms (designated as 2R, 3R, 4R, and 5R), making it a tetrasaccharide with multiple stereocenters.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. Specific methods depend on protecting group strategies, coupling reactions, and stereochemical control.

    Enzymatic Synthesis: Enzymes can catalyze the formation of glycosidic bonds, allowing for regio- and stereoselective synthesis.

Industrial Production::

    Limited Information: Unfortunately, detailed industrial production methods are not widely available in the literature. Research in this area is ongoing.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound’s hydroxyl groups can undergo oxidation (e.g., to aldehydes or acids) or reduction (e.g., to alcohols).

    Substitution Reactions: The vinyl group is susceptible to nucleophilic substitution reactions.

    Glycosylation: Formation of glycosidic bonds with other sugars.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Glycosylation: Activated sugar donors (e.g., trichloroacetimidates) and Lewis acids (e.g., BF₃·Et₂O).

Major Products::

    Glycosidic Derivatives: Various glycosidic derivatives with modified sugars.

Scientific Research Applications

    Antiviral Agents: Purine-based compounds have antiviral potential due to their resemblance to nucleosides.

    Bioconjugates: The compound can be linked to other molecules (e.g., peptides, antibodies) for targeted drug delivery.

    Chemical Biology: Studying interactions with enzymes and receptors.

Mechanism of Action

    Nucleoside Analogue: It likely acts as a nucleoside analogue, interfering with viral replication or cellular processes.

    Molecular Targets: Specific molecular targets (e.g., viral polymerases, kinases) need further investigation.

Comparison with Similar Compounds

    Unique Features: Its combination of purine base, vinyl group, and tetrahydrofuran ring sets it apart.

    Similar Compounds: Other nucleosides, such as adenosine and guanosine.

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-3-ethenyl-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h2,4-6,8,11,18-20H,1,3H2,(H2,13,14,15)

InChI Key

XQHUMUSVFJMXKF-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Origin of Product

United States

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